4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine
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Overview
Description
4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine involves several steps. One common method includes the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with isopropanol in the presence of a base to form the desired compound . The reaction is typically carried out under reflux conditions for several hours, followed by purification using column chromatography.
Chemical Reactions Analysis
4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine is unique due to its specific structure and potent CDK2 inhibitory activity. Similar compounds include:
4-aminopyrazolo[3,4-d]pyrimidine: Another pyrazolo[3,4-d]pyrimidine derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a different ring structure but similar inhibitory effects on CDK2.
Thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine: These compounds also exhibit significant cytotoxic activities against various cancer cell lines.
Properties
IUPAC Name |
4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-4(2)14-7-5-3-10-13-6(5)11-8(9)12-7/h3-4H,1-2H3,(H3,9,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGORXYCAEIIFBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC2=C1C=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.